Pentalene, octahydro-
CAS No.: 1755-05-1
Cat. No.: VC21231683
Molecular Formula: C8H14
Molecular Weight: 110.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1755-05-1 |
---|---|
Molecular Formula | C8H14 |
Molecular Weight | 110.2 g/mol |
IUPAC Name | 1,2,3,3a,4,5,6,6a-octahydropentalene |
Standard InChI | InChI=1S/C8H14/c1-3-7-5-2-6-8(7)4-1/h7-8H,1-6H2 |
Standard InChI Key | AEBWATHAIVJLTA-UHFFFAOYSA-N |
SMILES | C1CC2CCCC2C1 |
Canonical SMILES | C1CC2CCCC2C1 |
Boiling Point | 139.0 °C |
Introduction
Basic Physicochemical Properties
Pentalene, octahydro- is a saturated bicyclic hydrocarbon with well-documented physical and chemical properties. Table 1 summarizes the fundamental identification and property data of this compound.
Table 1: Basic Identification and Properties of Pentalene, octahydro-
The thermodynamic properties of pentalene, octahydro- have been studied extensively, with gas phase thermochemistry data showing a heat of formation (ΔfH° gas) of -93 ± 2 kJ/mol . The constant pressure heat capacity (Cp,gas) of the compound varies with temperature as shown in Table 2.
Table 2: Heat Capacity of Pentalene, octahydro- at Various Temperatures
Temperature (K) | Cp,gas (J/mol·K) |
---|---|
298.15 | 129.91 |
400 | 184.14 |
500 | 233.17 |
Structural Characteristics
Pentalene, octahydro- features a bicyclic structure composed of two fused five-membered rings sharing a common edge. The compound exists in two stereoisomeric forms: cis and trans. In the cis isomer, the hydrogen atoms at the bridgehead carbons (positions 3a and 6a) are on the same side of the molecular plane, while in the trans isomer, they are on opposite sides .
The cis-isomer (cis-octahydropentalene) is significantly more stable than the trans form, with an energy difference of approximately 9 kcal/mol . This stability difference can be attributed to the skeletal conformation of the rings. Without the fusion in its carbonic skeleton, cis-octahydropentalene resembles a stable conformer of 8-membered rings, whereas the trans form would resemble a high energy conformer that rapidly converts to more stable forms .
Conformational Analysis
The conformational behavior of pentalene, octahydro- is an area of significant research interest, particularly for the cis isomer. Unlike its rigid trans counterpart, cis-octahydropentalene exhibits remarkable conformational flexibility and fluxionality .
The cis-octahydropentalene molecule is characterized by mobility at both ends while remaining relatively rigid at the fused carbons . This partial mobility has important implications for the compound's chemical behavior and potential biological activities when it appears as a structural motif in natural products .
Detailed computational studies using density functional theory (specifically the ωb97xd/6-311+G* level of theory) have identified multiple stable conformations for cis-octahydropentalene . These conformations can be classified into different categories based on the puckering of the five-membered rings, including "double envelope" forms (denoted as cEE) and other conformational states . Table 3 presents selected conformational forms and their relative energies.
Table 3: Selected Conformational Forms of Cis-Octahydropentalene and Their Relative Energies
Conformer | Point Group | Relative Energy (kcal/mol) |
---|---|---|
cEE3 | C2h | 0 (reference) |
cEE1 | C2v | 1.2 |
cEE4 | C2 | 2.1 |
cEE2 | C2 | 3.9 |
cEE5 | C2 | 3.7 |
cEE6 | C1 | 4.2 |
The fluxional nature of cis-octahydropentalene is reminiscent of the pseudorotation observed in cyclopentane but with additional complexity due to the fused ring system . This conformational flexibility is believed to be important for the biological activity of natural products containing the cis-octahydropentalene scaffold .
Synthesis Methods
Multiple synthetic routes have been developed to produce pentalene, octahydro-. These methods generally fall into several categories, as outlined below.
Cyclooctadiene-Based Approaches
One well-documented synthetic route involves the iodination of cis,cis-1,5-cyclooctadiene followed by reduction . The reaction sequence begins with iodination, which leads to transannular cyclization forming iodinated bicyclic intermediates. These intermediates can then be reduced using lithium aluminum hydride (LiAlH₄) to yield octahydropentalene .
The iodination step produces several products including 3-iodo-1,2,3,3a,4,6a-hexahydropentalene (134), trans-2,5-diiodo-bicyclo[4.2.0]octane (135), and 2,8-diiodo-bicyclo[3.2.1]octane (136) . Reduction of the diiodinated derivatives (compounds 132 and 133) with LiAlH₄ in refluxing THF affords octahydropentalene (1) as the major product in 70% yield, along with smaller amounts of other derivatives .
Other Synthetic Approaches
Additional synthetic methods documented in the literature include :
-
Reactions of eight-membered ring analogues with various reagents under irradiation or thermolysis conditions
-
Base-induced reactions of iodinated precursors
-
Reduction of unsaturated eight-membered rings or functionalized derivatives
-
Reduction of unsaturated derivatives of the bicyclo[3.3.0] skeleton
Chemical Reactivity
Pentalene, octahydro- undergoes various chemical reactions typical of saturated hydrocarbons, but with reactivity patterns influenced by its unique bicyclic structure.
Halogenation Reactions
High-temperature bromination represents a significant area of study for the functionalization of pentalene, octahydro-. Treatment of the compound with bromine at elevated temperatures leads to the formation of brominated derivatives .
When treated with bromine at 0°C in the dark, octahydropentalene forms dibromides that can be separated by column chromatography or simple distillation . At higher temperatures (approximately 110°C), reaction with 4 equivalents of bromine yields tetrabromide products .
Functionalization of Saturated Hydrocarbons
Research on pentalene, octahydro- has contributed significantly to the broader field of saturated hydrocarbon functionalization. Efficient functionalization of alkanes leading to the production of useful organic chemicals is of considerable interest for the chemical and pharmaceutical industries .
Halogenation of hydrocarbons, including pentalene, octahydro-, represents an important pathway for creating versatile synthetic intermediates that can undergo further transformations . The selective functionalization of saturated bicyclic hydrocarbons remains a challenging area of research despite numerous methods developed for C–H bond activation of open-chain and monocyclic alkanes .
Applications and Research Significance
Scientific Research Applications
Pentalene, octahydro- is primarily used in scientific research due to its unique structural properties. It serves as a valuable model compound for studying:
-
Conformational dynamics in bicyclic systems
-
Stereochemical effects on chemical reactivity
-
Selective functionalization methods for saturated hydrocarbons
-
Structure-activity relationships in natural products containing the octahydropentalene scaffold
Natural Products and Bioactivity
The cis-octahydropentalene framework appears in several natural products, including members of the triquinane sesquiterpene family . The conformational flexibility of this structural unit is believed to be important for the bioactivity of these compounds .
Research suggests that nature may exploit the special conformational features of cis-octahydropentalene to achieve desired bioactivity in certain natural products . For example, in the marine natural product Chondrosterin, the cis-octahydropentalene backbone appears to help populate a single bioactive conformer that is located at the end of a rapid pseudorotational coordinate .
Analytical Chemistry
In analytical contexts, pentalene, octahydro- serves as a reference compound for gas chromatography studies, providing insights into retention indices and other analytical parameters relevant to bicyclic hydrocarbons.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume